2,3a,5-Triphenyl-3a,6-dihydropyrazolo[1,5-c]pyrimidine-7(3H)-thione
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Overview
Description
2,3a,5-Triphenyl-3a,6-dihydropyrazolo[1,5-c]pyrimidine-7(3H)-thione is a heterocyclic compound that belongs to the class of pyrazolo[1,5-c]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a fused bicyclic system with nitrogen and sulfur atoms, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3a,5-Triphenyl-3a,6-dihydropyrazolo[1,5-c]pyrimidine-7(3H)-thione typically involves the condensation of hydrazine derivatives with appropriate aldehydes and ketones. One common method is the Biginelli-type reaction, which involves the reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds in boiling dimethylformamide (DMF) without the need for catalysts . This reaction proceeds efficiently to give the desired product in good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis to an industrial level.
Chemical Reactions Analysis
Types of Reactions
2,3a,5-Triphenyl-3a,6-dihydropyrazolo[1,5-c]pyrimidine-7(3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrazolo[1,5-c]pyrimidines.
Scientific Research Applications
2,3a,5-Triphenyl-3a,6-dihydropyrazolo[1,5-c]pyrimidine-7(3H)-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2,3a,5-Triphenyl-3a,6-dihydropyrazolo[1,5-c]pyrimidine-7(3H)-thione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The presence of nitrogen and sulfur atoms in the structure allows for strong interactions with metal ions and other biomolecules, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
4,7-Dihydropyrazolo[1,5-a]pyrimidines: These compounds share a similar bicyclic structure and exhibit comparable biological activities.
Pyrazolo[3,4-c]pyrazoles: Another class of fused bicyclic heterocycles with nitrogen atoms, known for their therapeutic potential.
Uniqueness
2,3a,5-Triphenyl-3a,6-dihydropyrazolo[1,5-c]pyrimidine-7(3H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological properties. The combination of the pyrazolo[1,5-c]pyrimidine core with the thione functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
79441-06-8 |
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Molecular Formula |
C24H19N3S |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
2,3a,5-triphenyl-3,6-dihydropyrazolo[1,5-c]pyrimidine-7-thione |
InChI |
InChI=1S/C24H19N3S/c28-23-25-21(18-10-4-1-5-11-18)16-24(20-14-8-3-9-15-20)17-22(26-27(23)24)19-12-6-2-7-13-19/h1-16H,17H2,(H,25,28) |
InChI Key |
QUBNFALGLHXTTA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN2C1(C=C(NC2=S)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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